![molecular formula C25H25N3O3 B2660698 furan-2-yl(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1211308-00-7](/img/structure/B2660698.png)
furan-2-yl(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone
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Description
The compound “furan-2-yl(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone” is a complex organic molecule. It contains a benzimidazole nucleus, which is a constituent of many bioactive heterocyclic compounds . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
The synthesis of similar compounds involves several steps. For instance, the synthesis of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives involves the reaction of furan-2-carbonyl chloride with pyridin-2-amine in boiling propan-2-ol . The subsequent treatment of the resulting amide with excess diphosphorus pentasulfide in anhydrous toluene under reflux affords the corresponding thioamide .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzimidazole moiety is a key structural component, and it’s known to interact easily with the biopolymers of the living system .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, benzimidazole derivatives can undergo reactions such as anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well antidiabetic activities .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . They are one of the most powerful tools in the fight against bacterial strain-caused infection .
Anti-tubercular Agents
Some furan derivatives have been used in the design and synthesis of anti-tubercular agents . They have shown significant activity against Mycobacterium tuberculosis H37Ra .
Protein Tyrosine Kinase Inhibitors
Furan-2-yl (phenyl)methanone derivatives have been synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity . Some of these derivatives have shown promising activity, in some cases, even better than that of genistein, a positive reference compound .
Antioxidant Activity
Furan derivatives have been found to have antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress.
Anticancer Agents
Furan derivatives have been found to have anticancer properties . They have been used in the development of new drugs for the treatment of various types of cancer .
Antiviral Agents
Furan derivatives have been found to have antiviral properties . They have been used in the development of new drugs for the treatment of various viral infections .
Antifungal Agents
Furan derivatives have been found to have antifungal properties . They have been used in the development of new drugs for the treatment of various fungal infections .
properties
IUPAC Name |
furan-2-yl-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c29-25(23-11-6-16-30-23)27-14-12-19(13-15-27)17-28-22-10-5-4-9-21(22)26-24(28)18-31-20-7-2-1-3-8-20/h1-11,16,19H,12-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEICJFYJYAUYBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
furan-2-yl(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone |
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